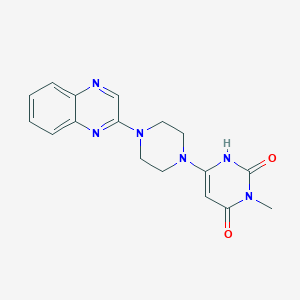![molecular formula C8H7F3N2O2 B2485798 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid CAS No. 1495681-98-5](/img/structure/B2485798.png)
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid involves several key steps, including the transformation of the carboxylic group into the trifluoromethyl group by sulfur tetrafluoride. This process allows for the gram-scale preparation of the target products, demonstrating the feasibility of synthesizing this compound in significant quantities (Gerus et al., 2012).
Molecular Structure Analysis
The molecular structure of the compound has been comprehensively characterized using crystallographic analysis. These studies reveal the geometric and electronic features critical for understanding the compound's reactivity and potential applications (Gerus et al., 2012).
Scientific Research Applications
Synthesis and Chemical Reactivity
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid and its derivatives are utilized in various synthesis procedures, demonstrating their versatility in organic chemistry. They serve as precursors or intermediates in the synthesis of complex pyrazoles and other heterocyclic compounds, showcasing their significance in constructing diverse molecular architectures. For instance, they are used in Sonogashira-type cross-coupling reactions and intramolecular cycloadditions to yield condensed pyrazoles and other multifunctional compounds. These synthetic routes highlight the compound's role in enabling the formation of structurally complex and potentially bioactive molecules (Arbačiauskienė et al., 2011), (Winters, Teleha, & Sui, 2014).
Structural and Mechanistic Studies
Structural analysis and mechanistic studies of 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid derivatives provide insights into their chemical behavior and potential applications. Crystallographic studies help in understanding the molecular geometry and intermolecular interactions, which are crucial for predicting reactivity and designing new compounds with desired properties. For instance, structure analysis through X-ray crystallography offers detailed insights into the molecular arrangement and potential reactive sites of these compounds (Ghosh, Pramanik, & Mukherjee, 2019).
Development of Novel Compounds and Ligands
The chemical properties of 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid facilitate the development of novel compounds and ligands, which can be pivotal in medicinal chemistry and catalysis. By exploring the reactivity and functionalization of these compounds, researchers can synthesize novel molecules with potential therapeutic applications or catalytic activity. The creation of new ligands based on these compounds can lead to advancements in metal complex catalysis and the design of polychelated ligands for various applications (Dalinger et al., 2020).
Safety And Hazards
Future Directions
The future directions of this compound could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-3(7(14)15)2-5(4)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMAYFHMXUFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C(=NN2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
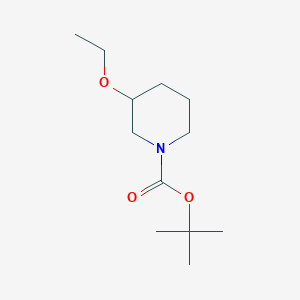
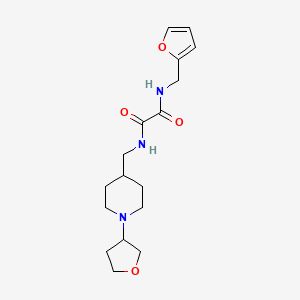
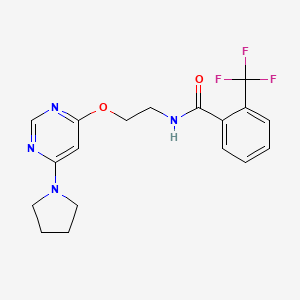
![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

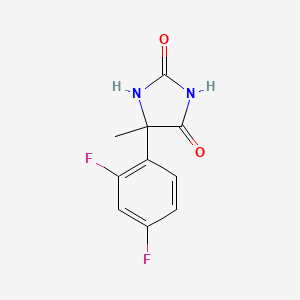
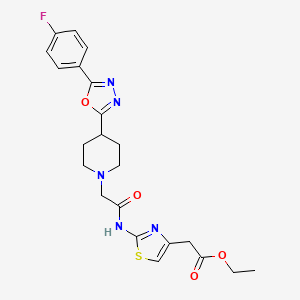
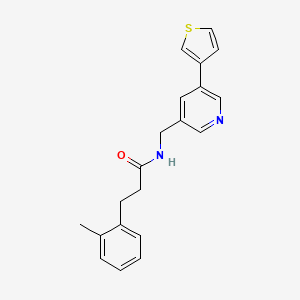
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)
